N-Benzyl-4-bromopyridin-2-amine chemical structure and properties
N-Benzyl-4-bromopyridin-2-amine chemical structure and properties
An In-Depth Technical Guide to N-Benzyl-4-bromopyridin-2-amine: Structure, Properties, and Synthetic Applications
Introduction
N-Benzyl-4-bromopyridin-2-amine is a strategically important heterocyclic compound that serves as a versatile building block in modern organic and medicinal chemistry.[1] Its structure, featuring a pyridine core functionalized with a reactive bromine atom, a nucleophilic secondary amine, and a benzyl group, offers multiple avenues for synthetic diversification. This unique combination of functional groups makes it an invaluable intermediate for constructing complex molecular architectures, particularly within the development of novel pharmaceuticals and agrochemicals.[1][2][3] As a member of the substituted aminopyridine class, it belongs to a family of "privileged scaffolds" known for their frequent appearance in bioactive molecules.[1]
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, reactivity, and synthetic utility of N-Benzyl-4-bromopyridin-2-amine, offering field-proven insights into its application and handling.
Chemical Identity and Structure
The foundational aspect of any chemical entity is its unambiguous identification. N-Benzyl-4-bromopyridin-2-amine is defined by a pyridine ring substituted at the 2-position with a benzylamino group (-NHCH₂Ph) and at the 4-position with a bromine atom.
Chemical Structure:
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-benzyl-4-bromopyridin-2-amine | [1] |
| Synonym | 2-Benzylamino-4-bromopyridine | [4] |
| CAS Number | 1209457-90-8 | [1][4] |
| Molecular Formula | C₁₂H₁₁BrN₂ | [1][4] |
| Molecular Weight | 263.14 g/mol | [1][4] |
| InChI Key | FLEGLLHKFHOOBK-UHFFFAOYSA-N |[1] |
Physicochemical & Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data on analogous compounds.
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Appearance | Expected to be a solid at room temperature. | Based on similar substituted pyridines. |
| Melting Point | Data not available in provided sources. | Requires experimental determination. |
| Boiling Point | Data not available in provided sources. | Requires experimental determination. |
| Solubility | Expected to be soluble in common organic solvents like DCM, Chloroform, and Methanol. | Based on the properties of the parent compound, 2-Amino-4-bromopyridine.[5][6] |
| pKa | Data not available in provided sources. | The pyridine nitrogen and the exocyclic amine will have distinct basicities. |
Note: Researchers should perform their own characterization to confirm these properties for high-purity samples.
Core Reactivity and Mechanistic Rationale
The synthetic value of N-Benzyl-4-bromopyridin-2-amine stems from its multiple reactive sites, which can be addressed with high selectivity. Understanding the electronic nature of the molecule is key to predicting its behavior. The pyridine nitrogen acts as an electron-withdrawing group, activating the C2 and C4 positions for nucleophilic attack.
Caption: Key reactive sites of N-Benzyl-4-bromopyridin-2-amine.
Metal-Catalyzed Cross-Coupling at the C4-Position
The bromine atom at the 4-position is the most valuable handle for synthetic elaboration. This position is electronically activated by the ring nitrogen, making it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.[1]
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Causality: The C-Br bond can readily undergo oxidative addition to a low-valent metal catalyst (e.g., Palladium(0) or Copper(I)). This is the rate-determining step in many cross-coupling cycles.
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Key Reactions:
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Buchwald-Hartwig Amination: Forms new C-N bonds, allowing for the introduction of various primary or secondary amines.
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Suzuki-Miyaura Coupling: Forms new C-C bonds by reacting with boronic acids or esters, ideal for adding aryl or alkyl groups.
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Ullmann Condensation: A copper-catalyzed reaction, often used for forming C-N or C-O bonds.[1]
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Significance: These reactions enable the rapid generation of diverse chemical libraries from a single, common intermediate, which is a cornerstone of modern drug discovery.[1]
Functionalization of the Exocyclic Secondary Amine
The secondary amine is more nucleophilic than the sp²-hybridized pyridine nitrogen and can be selectively functionalized.[1]
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Causality: The lone pair on the exocyclic nitrogen is more available for donation compared to the pyridine nitrogen, whose lone pair is part of the aromatic system.
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Key Reactions:
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Alkylation: Introduction of additional alkyl groups.
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
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The Benzyl Group as a Protecting Group
The benzyl group serves a dual purpose. While it provides steric bulk and modulates the electronic properties, it can also function as a protecting group for the 2-amino position.
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Causality: The C-N bond of the benzylamine is susceptible to cleavage under specific reductive conditions.
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Experimental Choice: Catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) is a standard method for debenzylation, which cleanly removes the benzyl group to reveal the primary 2-aminopyridine.[1] This two-step sequence (benzylation followed by debenzylation) allows for reactions to be performed elsewhere on the molecule without interference from the otherwise reactive primary amine.
Representative Synthetic Protocol
A common and logical route to N-Benzyl-4-bromopyridin-2-amine is via the direct N-alkylation of its commercially available precursor, 2-Amino-4-bromopyridine.
Caption: General workflow for the synthesis of the title compound.
Protocol: Synthesis via N-Alkylation
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Principle: This protocol describes a nucleophilic substitution reaction. The amino group of 2-Amino-4-bromopyridine acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. A mild, non-nucleophilic base is used to neutralize the HBr generated during the reaction, driving it to completion.
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Materials:
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2-Amino-4-bromopyridine (1.0 eq)
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Benzyl bromide (1.1 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated aq. NaCl solution)
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Deionized water
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
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Step-by-Step Methodology:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Amino-4-bromopyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).
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Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
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Reaction: Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into deionized water and transfer to a separatory funnel.
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Extraction: Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Benzyl-4-bromopyridin-2-amine.
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Applications in Research and Drug Discovery
The true utility of N-Benzyl-4-bromopyridin-2-amine is realized in its application as a versatile scaffold for creating novel molecules with potential biological activity.
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Pharmaceutical Development: The 2-aminopyridine core is a key feature in numerous approved drugs. By using the C4-bromo position as an anchor point for cross-coupling, medicinal chemists can systematically introduce a wide array of substituents to probe structure-activity relationships (SAR). This allows for the fine-tuning of properties like target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3][7]
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Agrochemical Synthesis: Similar to pharmaceuticals, the pyridine scaffold is prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides.[2][7][8] The title compound serves as an excellent starting point for developing new crop protection agents by enabling the synthesis of diverse compound libraries for high-throughput screening.[1][2]
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Materials Science: Nitrogen-containing heterocyclic compounds are also of interest in materials science for applications such as organic light-emitting diodes (OLEDs) and as ligands for catalysts. The ability to functionalize both the pyridine and benzyl rings allows for the creation of complex, rigid structures with tailored electronic properties.
Safety and Handling
As with any laboratory chemical, N-Benzyl-4-bromopyridin-2-amine should be handled with appropriate precautions.
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Usage: This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.[1]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated laboratory or fume hood while wearing suitable PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
N-Benzyl-4-bromopyridin-2-amine is a high-value synthetic intermediate whose molecular architecture is primed for chemical innovation. Its strategic placement of a modifiable bromine atom, a nucleophilic amine, and a removable benzyl group provides researchers with a powerful and flexible platform. The ability to leverage well-established, high-yielding reactions like palladium-catalyzed cross-coupling makes it an efficient tool for rapidly accessing novel chemical space in the pursuit of new medicines, agrochemicals, and advanced materials.
References
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N-benzyl-N-bromopyridin-2-amine | C12H11BrN2 | CID 154146075 - PubChem. [Link]
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4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem. [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
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Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. [Link]
-
2-(N-Benzyl-N-methylamino)-5-bromopyridine, 96% Purity, C13H13BrN2, 10 grams. [Link]
-
2-Amino-4-bromopyridine | CAS#:84249-14-9 | Chemsrc. [Link]
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Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? - ResearchGate. [Link]
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Synthesis of 2-Amino-5-bromopyridine - ResearchGate. [Link]
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Benzylamines - Organic Chemistry Portal. [Link]
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google P
